4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[23]hexane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include modulation of biochemical pathways related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane derivatives: Compounds with similar spirocyclic cores but different functional groups.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Compounds with the Fmoc protecting group but different core structures.
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid is unique due to its combination of a spirocyclic core and the Fmoc protecting group. This combination provides distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
2751616-15-4 |
---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.